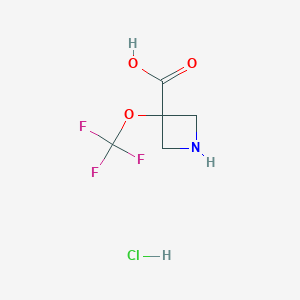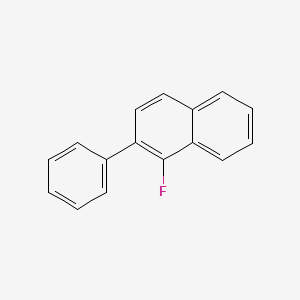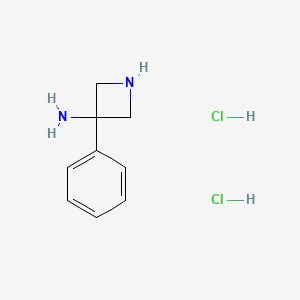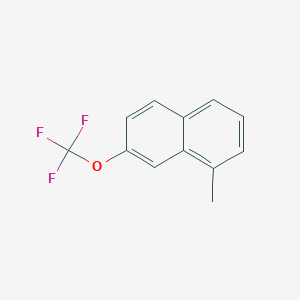
1-Methyl-7-(trifluoromethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-7-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C12H9F3O and a molecular weight of 226.19 g/mol . This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the naphthalene ring, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable leaving group on the naphthalene ring is replaced by the trifluoromethoxy group . The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of 1-Methyl-7-(trifluoromethoxy)naphthalene may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-7-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The naphthalene ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution (EAS) reactions can occur at positions ortho or para to the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group yields carboxylic acids, while substitution reactions can introduce various functional groups into the naphthalene ring .
Scientific Research Applications
1-Methyl-7-(trifluoromethoxy)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Methyl-7-(trifluoromethoxy)naphthalene exerts its effects depends on its specific application. In biological systems, the trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with cell membranes and proteins. This interaction can lead to the modulation of molecular targets and pathways, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-7-methoxynaphthalene: Similar structure but with a methoxy group (-OCH3) instead of a trifluoromethoxy group.
1-Methyl-7-ethoxynaphthalene: Similar structure but with an ethoxy group (-OC2H5) instead of a trifluoromethoxy group.
Uniqueness
1-Methyl-7-(trifluoromethoxy)naphthalene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, reactivity, and ability to interact with biological targets compared to its methoxy and ethoxy analogs .
Properties
Molecular Formula |
C12H9F3O |
|---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
1-methyl-7-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H9F3O/c1-8-3-2-4-9-5-6-10(7-11(8)9)16-12(13,14)15/h2-7H,1H3 |
InChI Key |
PYRPQJAEXONDNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC=C1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


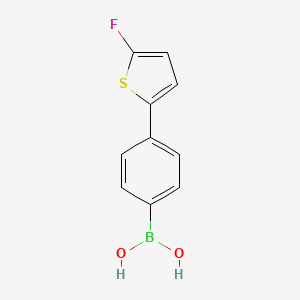


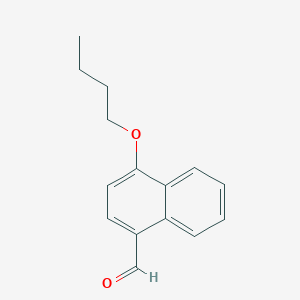

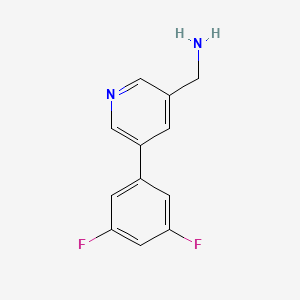
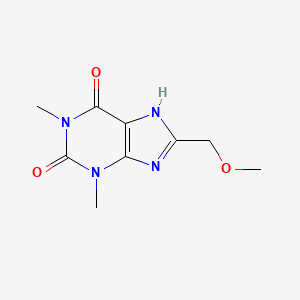


![Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)

